5-Bromo-6-methylbenzofuran
Description
5-Bromo-6-methylbenzofuran (CAS: 219736-06-8) is a brominated benzofuran derivative with the molecular formula C₉H₇BrO and a molecular weight of 211.06 g/mol. It is a solid compound with a purity typically ≥95% . Benzofurans are heterocyclic aromatic systems consisting of fused benzene and furan rings. The bromine atom at position 5 and methyl group at position 6 on the benzofuran scaffold confer unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-bromo-6-methyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWAAUYNAZZPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592402 | |
| Record name | 5-Bromo-6-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219736-06-8 | |
| Record name | 5-Bromo-6-methyl-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylbenzofuran typically involves the bromination of 6-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups. For example, catalytic hydrogenation can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-methylbenzofuran.
Substitution: Formation of 5-methoxy-6-methylbenzofuran.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-6-methylbenzofuran has the molecular formula and a molecular weight of approximately 227.06 g/mol. Its structure features a benzofuran moiety with a bromine atom at the 5-position and a methyl group at the 6-position. This unique substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications.
Chemistry
This compound serves as a critical building block in the synthesis of more complex benzofuran derivatives. These derivatives are often studied for their structure-activity relationships (SAR), which help elucidate the effects of different substituents on biological activity.
Biology
Research has highlighted several biological activities associated with this compound:
- Antibacterial Activity : The compound exhibits significant antibacterial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic enzymes. It has shown efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : this compound has demonstrated promising anticancer effects by inducing apoptosis in various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The mechanism involves modulation of key signaling pathways such as AKT and PLK1, leading to cell cycle arrest and increased rates of cell death .
Medicine
The compound is being explored as a potential therapeutic agent for various diseases due to its diverse pharmacological activities. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for further drug development.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical intermediates, showcasing its versatility beyond medicinal chemistry.
Comparative Studies
Comparative analyses with structurally similar compounds reveal that variations in halogen substitution significantly affect biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C5, Methyl at C6 | Anticancer, Antimicrobial |
| 5-Bromo-2-methylbenzofuran | Bromine at C5, Methyl at C2 | Reduced anticancer activity |
| 5-Chloro-6-methylbenzofuran | Chlorine instead of Bromine at C5 | Lower antimicrobial efficacy |
This table illustrates how the presence and position of halogen atoms influence pharmacological profiles, emphasizing the unique properties of this compound.
Anticancer Activity Against Lung Cancer
A study assessed the effects of this compound on A549 lung adenocarcinoma cells, demonstrating effective inhibition of cell growth through induction of mitotic catastrophe via the AKT signaling pathway .
Antimicrobial Efficacy
In comparative studies, this compound exhibited superior antimicrobial properties against various pathogenic bacteria and fungi compared to its analogs, highlighting its potential as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The substituent type and position significantly influence the physicochemical and biological properties of benzofuran derivatives. Below is a comparative analysis with key analogs:
Key Observations :
- Halogen Effects : Bromine (Br) at C5 increases molecular weight and lipophilicity compared to chlorine (Cl) in 6-chloro analogs .
- Functional Groups : Methoxy (OCH₃) and carboxyl (COOH) groups in 5-bromo-6-methoxy derivatives enhance solubility in polar solvents , while esters (e.g., isopropyl carboxylate) improve stability for storage .
- Steric Hindrance : Methyl groups (e.g., at C6 in this compound) introduce steric effects that may hinder electrophilic substitution reactions compared to smaller substituents like Cl .
Biological Activity
5-Bromo-6-methylbenzofuran is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a benzofuran moiety with a bromine atom and a methyl group. Its molecular formula is C_10H_7BrO, and it has a molecular weight of approximately 227.06 g/mol. The unique substitution pattern of this compound influences its biological reactivity and pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes necessary for microbial survival. In various studies, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
Anticancer Properties
One of the most promising aspects of this compound is its potential as an anticancer agent . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through specific signaling pathways:
- Cytotoxicity : It has been reported to possess cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. For instance, a study noted an IC50 value of 5 μM against K562 leukemia cells, indicating potent activity without significant toxicity towards normal cells .
- Mechanism of Action : The anticancer activity may be attributed to its ability to inhibit cell proliferation and induce cell cycle arrest, primarily through modulation of key signaling pathways such as AKT and PLK1 .
Comparative Studies
Comparative analyses with structurally similar compounds reveal that the specific substitution pattern in this compound significantly affects its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C5, Methyl at C6 | Anticancer, Antimicrobial |
| 5-Bromo-2-methylbenzofuran | Bromine at C5, Methyl at C2 | Reduced anticancer activity |
| 5-Chloro-6-methylbenzofuran | Chlorine instead of Bromine at C5 | Lower antimicrobial efficacy |
This table illustrates how variations in halogen substitution can lead to differing pharmacological profiles.
Case Studies
-
Anticancer Activity Against Lung Cancer :
A study evaluated the effects of this compound on A549 lung adenocarcinoma cells. The results indicated that the compound effectively inhibited cell growth by inducing mitotic catastrophe via the AKT signaling pathway . -
Antimicrobial Efficacy :
In a comparative study assessing various benzofuran derivatives, this compound exhibited superior antimicrobial properties against a range of pathogenic bacteria and fungi compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
